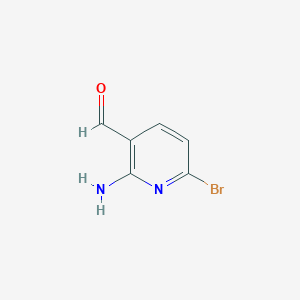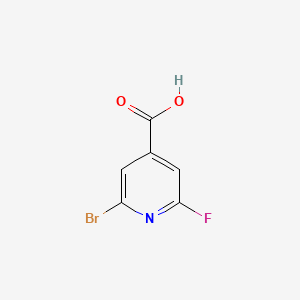![molecular formula C7H9BrF2 B1379020 3-(Bromometil)-6,6-difluorobiciclo[3.1.0]hexano CAS No. 1393569-74-8](/img/structure/B1379020.png)
3-(Bromometil)-6,6-difluorobiciclo[3.1.0]hexano
Descripción general
Descripción
3-(Bromomethyl)-6,6-difluorobicyclo[310]hexane is a bicyclic compound characterized by a bromomethyl group and two fluorine atoms attached to a hexane ring
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in creating compounds with unique biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as high ring strain and reactivity
Mecanismo De Acción
Target of Action
The primary targets of 3-(Bromomethyl)-6,6-difluorobicyclo[31Similar compounds have been found to interact with the adenosine a3 receptor , which plays a crucial role in inflammation and cancer .
Mode of Action
The exact mode of action of 3-(Bromomethyl)-6,6-difluorobicyclo[31It’s worth noting that similar compounds, such as saxagliptin, have been found to inhibit dpp-4, an enzyme that degrades incretin hormones, thereby increasing insulin secretion and decreasing glucagon release .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bromomethyl)-6,6-difluorobicyclo[31The synthesis of similar bicyclo[310]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process is highly diastereoselective when using difluorocyclopropenes .
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)-6,6-difluorobicyclo[31Similar compounds have shown promising results in treating and diagnosing inflammation and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes. This method utilizes a Cu(I)/secondary amine cooperative catalyst to enable the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Cycloaddition: Reagents include cyclopropenes and aminocyclopropanes, with catalysts such as iridium photoredox catalysts and blue LED irradiation.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Cycloaddition Reactions: Products are bicyclic scaffolds with three contiguous stereocenters, valuable in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane: Similar in structure but contains an oxygen atom in the ring.
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane: Contains additional bromine and chlorine atoms.
Uniqueness
3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability characteristics. The fluorine atoms increase the compound’s electronegativity and influence its chemical behavior, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUHLMGAMROFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393569-74-8 | |
| Record name | 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)




![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)


![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
